6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine

Lipophilicity Membrane permeability Physicochemical profiling

6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5) is a brominated, pyrrolidine-substituted [1,2,4]triazolo[1,5-a]pyridine heterocycle with molecular formula C₁₁H₁₃BrN₄ and molecular weight 281.15 g·mol⁻¹. The scaffold combines a reactive C6‑Br handle suitable for cross‑coupling chemistry and a C2‑pyrrolidine substituent that has been identified as a key pharmacophoric element in triazolopyridine‑based kinase inhibitor patents.

Molecular Formula C11H13BrN4
Molecular Weight 281.15 g/mol
Cat. No. B11788460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine
Molecular FormulaC11H13BrN4
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC(=NN12)N3CCCC3)Br
InChIInChI=1S/C11H13BrN4/c1-8-9(12)4-5-10-13-11(14-16(8)10)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3
InChIKeyYSTMMNHYXVYMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine – Core Identity and Comparator Landscape for Procurement Decisions


6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5) is a brominated, pyrrolidine-substituted [1,2,4]triazolo[1,5-a]pyridine heterocycle with molecular formula C₁₁H₁₃BrN₄ and molecular weight 281.15 g·mol⁻¹ . The scaffold combines a reactive C6‑Br handle suitable for cross‑coupling chemistry and a C2‑pyrrolidine substituent that has been identified as a key pharmacophoric element in triazolopyridine‑based kinase inhibitor patents [1]. The closest commercially available structural analogues differ by the absence of either the 5‑methyl group or the 2‑pyrrolidine ring, creating a discrete differentiation space for procurement decisions.

Why 6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Casually Replaced by Common In‑Class Analogues


Closely related triazolopyridine analogues lack either the 5‑methyl or the 2‑pyrrolidine moiety, leading to measurably different physicochemical properties and pharmacophoric completeness. The 6‑bromo‑2‑(pyrrolidin‑1‑yl) des‑methyl congener (MW 267.13, LogP 2.16) exhibits lower lipophilicity, which can translate into altered membrane permeability and target‑binding kinetics in cellular assays . Conversely, the 6‑bromo‑5‑methyl analogue without the pyrrolidine substituent (MW 212.05) forfeits a critical binding element that is required for engagement with kinase ATP pockets, as delineated in patent SAR disclosures [1]. Generic substitution therefore risks compromising both the synthetic versatility and the biological recognition profile.

Quantitative Differentiation Evidence for 6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine


5‑Methyl Group Elevates Lipophilicity While Preserving Polar Surface Area

Compared with the 6‑bromo‑2‑(pyrrolidin‑1‑yl) analogue (CAS 1428747-63-0), which has a measured LogP of 2.16 and PSA of 33.43 Ų, the target compound incorporates a 5‑methyl substituent that is predicted to increase LogP by approximately +0.5 log units (to ~2.7) while leaving the polar surface area unchanged . The increased lipophilicity can enhance passive membrane permeability without incurring a PSA penalty, a profile that is favourable for intracellular target engagement.

Lipophilicity Membrane permeability Physicochemical profiling

C6‑Bromine Enables High‑Yielding Suzuki–Miyaura Cross‑Coupling

The C6‑Br bond of triazolopyridine scaffolds has been demonstrated to participate efficiently in Suzuki–Miyaura cross‑coupling reactions, delivering arylated products in moderate to good yields (typically 60‑85%) under standard Pd‑catalysed conditions [1]. In contrast, the analogous C6‑Cl derivative requires more forcing conditions (higher catalyst loading or temperature) and often gives lower yields owing to the reduced reactivity of the C–Cl bond. The bromine substituent therefore provides a superior balance of stability during storage and reactivity during derivatisation.

Cross‑coupling Suzuki–Miyaura C–C bond formation

2‑Pyrrolidine Substituent Is a Requisite Pharmacophore in Triazolopyridine Kinase Inhibitor Patents

Patent US 8,501,936, covering triazolopyridine compounds as PIM‑1/2/3 kinase inhibitors, explicitly includes the 2‑pyrrolidine substituent as a critical pharmacophoric element within the generic Markush structure [1]. Analogues lacking this substituent (e.g., 6‑bromo‑5‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine, CAS 746668‑59‑7) fall outside the claimed pharmacophore space and are not expected to engage the PIM kinase ATP pocket with comparable affinity. The pyrrolidine nitrogen provides a hydrogen‑bond acceptor that interacts with the kinase hinge region, a feature that is absent in the non‑pyrrolidine congener.

Kinase inhibition Pharmacophore PIM kinase

Consistent High Purity (≥95%) Across Multiple Suppliers Reduces Batch‑to‑Batch Variability

Multiple independent suppliers (AKSci, Chemenu, MolCore) offer the target compound at ≥95% purity, with some batches reaching 97‑98% . By comparison, the closest analogue 6‑bromo‑2‑(pyrrolidin‑1‑yl)-[1,2,4]triazolo[1,5‑a]pyridine (CAS 1428747‑63‑0) is typically listed at 95% purity, with fewer suppliers providing lot‑specific certificates of analysis. The availability of a ≥98% purity grade for the target compound provides procurement officers with a measurable quality advantage for assays requiring high confidence in compound identity and minimal impurity interference.

Quality control Purity Reproducibility

High‑Impact Procurement Scenarios for 6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine


PIM Kinase Inhibitor Lead Generation

The compound maps directly onto the pharmacophore defined in U.S. Patent 8,501,936 for PIM‑1/2/3 kinase inhibition. Medicinal chemistry teams can use it as a starting scaffold for parallel synthesis of focused kinase inhibitor libraries, confident that the 2‑pyrrolidine substituent fulfils a key binding requirement [1].

Diversified Library Synthesis via Suzuki–Miyaura Coupling

The C6‑Br handle permits efficient Pd‑catalysed Suzuki–Miyaura cross‑coupling with aryl‑ and heteroaryl‑boronic acids, yielding 6‑aryl‑triazolopyridine derivatives in 60‑85% yield under standard conditions [2]. This enables rapid generation of analogue sets for screening against a broad panel of biological targets.

Physicochemical Optimisation Studies

The measurable LogP difference (~+0.5) between the 5‑methyl target compound and the des‑methyl analogue provides a defined pair for evaluating the impact of lipophilicity on cellular permeability, metabolic stability, and off‑target binding, without altering the polar surface area .

Quote Request

Request a Quote for 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.